2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
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Overview
Description
2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethanamine group via a sulfanyl linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves the following steps:
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Formation of the Butoxyphenyl Intermediate
Starting Material: 4-butoxybenzaldehyde
Reaction: Reduction of 4-butoxybenzaldehyde to 4-butoxybenzyl alcohol using a reducing agent such as sodium borohydride.
Conditions: Room temperature, methanol as the solvent.
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Formation of the Sulfanyl Intermediate
Starting Material: 4-butoxybenzyl alcohol
Reaction: Conversion of 4-butoxybenzyl alcohol to 4-butoxybenzyl chloride using thionyl chloride.
Conditions: Reflux, dichloromethane as the solvent.
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Formation of the Final Product
Starting Material: 4-butoxybenzyl chloride
Reaction: Reaction of 4-butoxybenzyl chloride with ethanethiol to form 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine.
Conditions: Room temperature, ethanol as the solvent.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the sulfanyl group to form sulfoxides or sulfones.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Room temperature, inert atmosphere.
Products: Reduction of any oxidized forms back to the sulfanyl group.
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Substitution
Reagents: Alkyl halides, acyl chlorides.
Conditions: Basic medium, organic solvents.
Products: Substitution at the amine group to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of sulfanyl-containing compounds with biological macromolecules. Its ability to form stable complexes with proteins and enzymes makes it useful in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural similarity to certain bioactive compounds suggests it could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- 2-[(4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- 2-[(4-propoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
Comparison
Compared to its analogs, 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has a longer alkyl chain in the butoxy group, which can influence its lipophilicity and membrane permeability. This structural difference may result in variations in biological activity, solubility, and reactivity, making it unique among similar compounds.
Properties
IUPAC Name |
2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS.ClH/c1-2-3-9-15-13-6-4-12(5-7-13)11-16-10-8-14;/h4-7H,2-3,8-11,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGDOSBPWMMKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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